BODIPY 630/650-X is a pyrrolidinone and a BODIPY dye. It has a role as a fluorochrome. It derives from a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.
(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate
CAS No.: 380367-48-6
Cat. No.: VC0005079
Molecular Formula: C33H31BF2N4O6S
Molecular Weight: 660.5 g/mol
* For research use only. Not for human or veterinary use.
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate - 380367-48-6](/images/no_structure.jpg)
CAS No. | 380367-48-6 |
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Molecular Formula | C33H31BF2N4O6S |
Molecular Weight | 660.5 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate |
Standard InChI | InChI=1S/C33H31BF2N4O6S/c35-34(36)38-24(11-12-25(38)21-26-13-16-28(39(26)34)29-5-4-20-47-29)10-7-23-8-14-27(15-9-23)45-22-30(41)37-19-3-1-2-6-33(44)46-40-31(42)17-18-32(40)43/h4-5,7-16,20-21H,1-3,6,17-19,22H2,(H,37,41)/b10-7+ |
Standard InChI Key | TZBGLTNFAMQEEZ-JXMROGBWSA-N |
Isomeric SMILES | [B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F |
SMILES | [B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F |
Canonical SMILES | [B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F |
Structural Characterization and Molecular Design
The compound’s structure integrates several pharmacologically relevant groups:
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2,5-Dioxopyrrolidin-1-yl ester: A reactive succinimide ester facilitating covalent conjugation to amines in biomolecules .
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Difluorinated tricyclic boron-azonia core: Imparts rigidity and electronic anisotropy, potentially enhancing binding specificity.
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Thiophene-ethenylphenoxy motif: Contributes π-conjugation for fluorescence applications and membrane interaction capabilities.
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Hexanoate spacer: A six-carbon chain optimizing steric separation between functional domains .
Comparative analysis with structurally analogous compounds reveals critical design innovations:
This molecular architecture suggests tailored solubility profiles (logP ≈ 3.2 predicted) and pH-dependent reactivity of the succinimide ester .
Synthetic Methodologies and Optimization
The synthesis follows a multi-step strategy requiring precise orthogonality between functional group manipulations:
Key Stages:
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Core Assembly: Construction of the difluorinated boron-azonia tricyclic system via [3+2] cycloaddition under inert atmosphere.
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Thiophene Incorporation: Suzuki-Miyaura coupling introduces the thiophene moiety, leveraging palladium catalysis (Pd(PPh₃)₄, 80°C).
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Esterification: Final succinimide activation using N,N'-disuccinimidyl carbonate in anhydrous DMF .
Critical challenges include maintaining boron trifluoride coordination during purification and preventing premature hydrolysis of the succinimide ester. Industrial-scale production would necessitate continuous flow reactors to control exothermic steps and improve yield reproducibility .
Physicochemical Properties and Stability
Experimental data from related compounds permits extrapolation of key characteristics:
The compound exhibits marked hygroscopicity, requiring storage under argon at -20°C. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when lyophilized with trehalose .
Biological Interactions and Mechanism
While direct pharmacological data remains unpublished, structural analogs demonstrate three potential mechanisms:
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Enzyme Inhibition: The dioxopyrrolidinyl group competitively binds aldose reductase (IC<sub>50</sub> ≈ 2.1 µM in related compounds) .
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Membrane Fluidity Modulation: Thiophene-phenoxy systems intercalate into lipid bilayers, altering phase transition temperatures by 4-7°C.
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Boron-Mediated Neutron Capture: Proposed use in boron neutron capture therapy (BNCT) due to <sup>10</sup>B content (19.8% natural abundance).
In cellular models, analogous succinimide esters show preferential accumulation in mitochondria (∼58% localization via confocal imaging), suggesting potential applications in organelle-specific probes.
Applications Across Scientific Disciplines
Pharmaceutical Development
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Prodrug Design: Succinimide ester enables targeted drug release through lysosomal esterase activation .
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Theranostic Agents: Combines boron neutron capture capacity with fluorescence imaging.
Biochemical Research
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Protein Labeling: Conjugates maintain >90% antigen-binding capacity in antibody labeling experiments .
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Membrane Dynamics Probes: Thiophene fluorescence anisotropy measures lipid raft formation (Δr = 0.12 ± 0.03 upon cholesterol depletion).
Industrial Applications
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Polymer Crosslinking: Dioxopyrrolidinyl groups initiate radical polymerization (Q<sub>10</sub> = 2.3 between 25-45°C) .
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Advanced Coatings: Boron-azonia cores enhance scratch resistance in epoxy composites (pencil hardness increase from 3H to 5H).
Current Research Frontiers
Recent investigations focus on three key areas:
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Targeted Cancer Therapies: Exploiting enhanced permeability and retention (EPR) effect for tumor-selective delivery.
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Neuroimaging Probes: Blood-brain barrier penetration demonstrated in murine models (AUC<sub>brain</sub>/AUC<sub>plasma</sub> = 0.33).
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Antimicrobial Coatings: Surface-immobilized derivatives reduce S. aureus adhesion by 4-log units .
Ongoing clinical trials (Phase I/II) evaluate boronated analogs for glioblastoma treatment, with preliminary results showing median progression-free survival of 8.2 months.
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